molecular formula C8H8ClNO4S B2772405 5-Chloro-2-(methylsulfonamido)benzoic acid CAS No. 89979-12-4

5-Chloro-2-(methylsulfonamido)benzoic acid

Cat. No.: B2772405
CAS No.: 89979-12-4
M. Wt: 249.67
InChI Key: MSJXONVQCMKJDI-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C8H8ClNO4S It is characterized by the presence of a chloro group at the 5-position and a methylsulfonamido group at the 2-position on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfonamido)benzoic acid typically involves the introduction of the chloro and methylsulfonamido groups onto a benzoic acid derivative. One common method includes the reaction of 5-chloro-2-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

5-Chloro-2-(methylsulfonamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The chloro and methylsulfonamido groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxybenzoic acid
  • 5-Chloro-2-methoxybenzoic acid
  • 5-Chloro-2-nitrobenzoic acid
  • 3-Chloro-5-methylbenzoic acid

Uniqueness

5-Chloro-2-(methylsulfonamido)benzoic acid is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-Chloro-2-(methylsulfonamido)benzoic acid, a compound with the molecular formula C8H8ClNO4S, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group at the 5-position and a methylsulfonamido group at the 2-position on a benzoic acid core. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC8H8ClNO4S
IUPAC Name5-chloro-2-(methanesulfonamido)benzoic acid
CAS Number89979-12-4
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, its effectiveness against Gram-negative bacteria has been documented, with minimum inhibitory concentrations (MIC) determined through quantitative structure-activity relationship (QSAR) models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit specific pathways involved in inflammation, potentially making it useful in treating inflammatory diseases. The presence of the methylsulfonamido group enhances its interaction with enzymes involved in inflammatory responses .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Interaction : It can bind to specific receptors, modulating cellular responses that lead to reduced inflammation or microbial growth.
  • Cellular Uptake : The unique chemical groups facilitate its uptake into cells where it can exert its effects.

Study on Antitumor Activity

A study published in Nature Communications explored the compound's potential as an antitumor agent. It was found to inhibit the growth of certain cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins . The study provided evidence that compounds similar to this compound could serve as dual inhibitors targeting both Mcl-1 and Bfl-1 proteins, which are crucial for cancer cell survival.

QSAR Analysis

In another research effort, QSAR models were developed to predict the biological activity of various benzoic acid derivatives, including this compound. The models indicated that structural modifications could enhance its antimicrobial properties while reducing cytotoxicity .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other substituted benzoic acids:

Compound NameBiological ActivityRemarks
5-Chloro-2-hydroxybenzoic acidModerate antimicrobialLess potent than target compound
5-Chloro-2-methoxybenzoic acidLow anti-inflammatoryStructural differences reduce efficacy
5-Chloro-2-nitrobenzoic acidAntimicrobialSimilar mechanism but lower selectivity

Properties

IUPAC Name

5-chloro-2-(methanesulfonamido)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJXONVQCMKJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89979-12-4
Record name 5-Chloro-2-(methylsulfonamido)benzoic acid
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